molecular formula C18H19ClN2O3 B5157237 2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

Cat. No. B5157237
M. Wt: 346.8 g/mol
InChI Key: PZLFYPHHAMZOGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, involves strategic design and preparation to achieve high receptor affinity and selectivity. The compound's synthesis process reflects a sophisticated understanding of organic chemistry principles, including the formation of specific bonds and functional groups to achieve the desired molecular architecture. For instance, Gabriel Navarrete-Vázquez et al. (2016) designed and prepared a compound showing high σ1 receptor affinity and notable selectivity, illustrating the intricate steps involved in the synthesis of such molecules (Navarrete-Vázquez et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is characterized by specific spatial arrangements that influence their biological activity. For example, crystallography studies provide insights into the arrangement of atoms and the intramolecular and intermolecular interactions that govern the compound's stability and reactivity. A study by Narayana et al. (2016) on C,N-disubstituted acetamides highlighted the significance of hydrogen bonds and other non-covalent interactions in determining the molecular structure (Narayana et al., 2016).

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-14-2-1-3-17(12-14)24-13-18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLFYPHHAMZOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

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